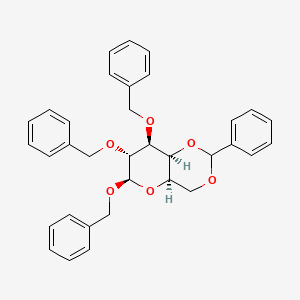

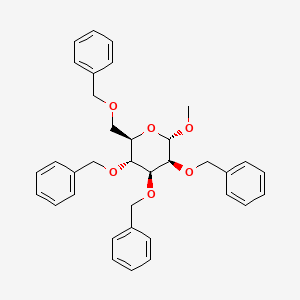

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, protection of functional groups, and selective benzylation. For example, a synthesis approach involved condensation to afford a mixture of isomers, further refined by X-ray diffraction methods to determine structure and conformation (Krajewski et al., 1985). Another method detailed the synthesis of derivatives through a sequence involving benzoylation and hydrolysis to achieve the target thio sugars, showcasing the versatility in chemical synthesis strategies (Nashed & Anderson, 1977).

Molecular Structure Analysis

Crystallographic studies have played a crucial role in understanding the molecular structure of related compounds. The structural determination through X-ray diffraction reveals the conformation and configuration of these molecules, essential for understanding their chemical behavior and reactivity (Gururaja et al., 1998).

Chemical Reactions and Properties

Chemical transformations involving 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose derivatives include glycosylation reactions, selective benzylation, and the formation of cyclic benzylidene acetals. These reactions are crucial for constructing complex oligosaccharides and glycoconjugates with potential applications in medicinal chemistry and materials science (Sarkar, Jain, & Matta, 1990).

Scientific Research Applications

Synthesis and Glycosylation Applications

Glycosyl Donor Synthesis : A study by Vogel et al. (2007) detailed the synthesis of cyanoethylidene derivatives of d-galactose as glycosyl donors for glycosylation reactions, highlighting a method to synthesize complex disaccharides with potential for further elaboration into polysaccharides and glycoconjugates (Vogel et al., 2007).

Regioselective Openings : Dara et al. (2014) reported on the regioselective opening of benzylidene acetals, demonstrating a methodology for the selective modification of sugar derivatives that could be applied in the synthesis of structurally diverse oligosaccharides (Dara et al., 2014).

Advanced Carbohydrate Synthesis

Synthesis of Protected Disaccharides : Research by Gao-chao (2011) focused on the stereoselective synthesis of protected galactopyranosyl(α1→2)glucopyranoside, illustrating a sophisticated approach to the construction of disaccharides with defined stereochemistry, useful in the synthesis of complex carbohydrates (Gao-chao, 2011).

Ring Contraction Methodologies : A study by Abronina et al. (2018) explored the pyranose ring contraction to produce thiofuranosides, a novel approach to sugar ring modification that could enable the synthesis of unique sugar derivatives with applications in medicinal chemistry and glycoscience (Abronina et al., 2018).

Carbohydrate Derivatives with Biological Relevance

- Sulfoforms of Trisaccharides : Thollas and Jacquinet (2004) reported the synthesis of various sulfoforms of a trisaccharide, aiming at the study of proteoglycan biosynthesis and sorting. This work underscores the relevance of synthetic carbohydrate chemistry in understanding biological processes and developing therapeutic agents (Thollas & Jacquinet, 2004).

Safety And Hazards

Specific safety and hazard information for 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

The future directions of research and application for 1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose are not explicitly mentioned in the search results. Given its role in the biomedical sector, it’s likely that future research could involve exploring new pharmaceutical applications or improving existing synthesis methods.

Please note that this information is based on the available search results and may not be fully comprehensive or completely accurate. For more detailed or specific information, further research in specialized chemical literature or databases may be necessary.

properties

IUPAC Name |

(4aR,6R,7R,8S,8aS)-2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2/t29-,30+,31+,32-,33?,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMVOFUMWKGWCK-JYYQWNAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Tri-O-benzyl-4,6-O-benzylidene-b-D-galactopyranose | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)

![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)